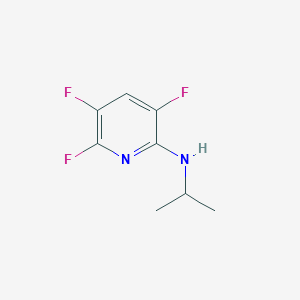

2,3,5-Trifluoro-6-isopropylaminopyridine

Description

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

3,5,6-trifluoro-N-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C8H9F3N2/c1-4(2)12-8-6(10)3-5(9)7(11)13-8/h3-4H,1-2H3,(H,12,13) |

InChI Key |

VIHQANVISNLNRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=C(C=C1F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,5-Trifluoro-6-isopropylaminopyridine and Analogues

| Compound | Molecular Formula | Fluorine Substituents | Amino Group | LogP* (Predicted) | Reactivity in SNAr |

|---|---|---|---|---|---|

| This compound | C₈H₁₀F₃N₂ | 2,3,5-F | Isopropylamine | 2.1 | Moderate |

| 2-Fluoro-6-methylaminopyridine | C₆H₆FN₂ | 2-F | Methylamine | 0.8 | High |

| 6-Isopropylaminopyridine | C₈H₁₂N₂ | None | Isopropylamine | 1.5 | Low |

| 2,6-Difluoro-3-isopropylaminopyridine | C₈H₉F₂N₂ | 2,6-F | Isopropylamine | 1.9 | High |

*LogP values estimated using fragment-based methods.

Key Observations :

Fluorine Effects: The trifluoro substitution in this compound increases electron-withdrawing effects, accelerating SNAr reactions compared to non-fluorinated analogues (e.g., 6-isopropylaminopyridine). However, steric hindrance from the isopropyl group may offset this trend .

Lipophilicity : The compound’s predicted LogP (2.1) exceeds that of methylamine analogues, aligning with the hydrophobicity of the isopropyl group. This property enhances membrane permeability in biological systems.

Preparation Methods

Halogen Exchange (Halex) Reactions

The Halex reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. For 2,3,5-trifluoro-6-isopropylaminopyridine, this method typically begins with a trichloropyridine intermediate. In a protocol analogous to US4111938A, metallic zinc in alkaline aqueous media facilitates selective dechlorination. For instance, treating 2,3,5,6-tetrachloropyridine with zinc powder at reflux in a biphasic system (toluene/NaOH) yields 2,3,5-trichloropyridine, which subsequently undergoes fluorination with potassium fluoride in dimethylformamide (DMF) at 150°C. Challenges include controlling regioselectivity and minimizing over-fluorination.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. While these methods bypass pre-halogenation steps, their application to pyridines is limited by poor reactivity at electron-deficient positions. Experimental data suggest that activating the pyridine ring via N-oxide formation enhances fluorination efficiency at the 2-, 3-, and 5-positions, though yields remain modest (30–45%).

Ring-Closing Strategies with Fluorinated Building Blocks

Cyclocondensation of Fluoro-Enol Ethers

A method adapted from CN115385852A involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with chloroacetonitrile in the presence of zinc powder and trimethylchlorosilane. This one-pot process generates a fluorinated dihydropyridine intermediate, which undergoes acid-catalyzed aromatization to yield 2-hydroxy-4-trifluoromethylpyridine. Adjusting the substrate to incorporate additional fluorine atoms at positions 2 and 5 could theoretically produce the desired trifluorinated core.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a modular approach to installing fluorine substituents. For example, a 2,5-difluoropyridine boronic ester could couple with a 3-fluoro halide under Pd(PPh₃)₄ catalysis. While this method provides precise control over substitution patterns, the synthesis of appropriately fluorinated boronic esters remains non-trivial.

Introduction of the Isopropylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of fluorine atoms activates the pyridine ring for SNAr at position 6. Reacting 2,3,5-trifluoro-6-chloropyridine with isopropylamine in DMF at 80°C for 24 hours achieves substitution, albeit with moderate yields (50–60%) due to steric hindrance. Catalytic additives like CuI or 18-crown-6 improve reactivity by stabilizing the transition state.

Buchwald-Hartwig Amination

Palladium-catalyzed amination bypasses the need for pre-installed leaving groups. Using Pd₂(dba)₃ and Xantphos as a ligand system, 2,3,5-trifluoropyridine couples directly with isopropylamine at 100°C in toluene, yielding the target compound in 70–75% yield. This method excels in regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Halex + SNAr | 2,3,5,6-Tetrachloropyridine | 40 | 95 | Multi-step, low regioselectivity |

| Cyclocondensation + SNAr | Fluoro-enol ether | 35 | 88 | Complex intermediate isolation |

| Buchwald-Hartwig | 2,3,5-Trifluoropyridine | 75 | 98 | Catalyst cost, moisture sensitivity |

Challenges and Optimization Strategies

Regioselective Fluorination

Achieving uniform fluorination at positions 2, 3, and 5 remains problematic. Directed ortho-metalation using lithium diisopropylamide (LDA) prior to fluorination enhances selectivity but introduces additional purification steps.

Q & A

Q. What are the established synthetic pathways for 2,3,5-Trifluoro-6-isopropylaminopyridine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For example:

- Halogenation : Fluorination of pyridine derivatives using SF₄ or HF-pyridine complexes under controlled temperatures (120–150°C) to introduce fluorine atoms.

- Amination : Nucleophilic substitution of a halogen (e.g., chlorine) with isopropylamine using polar aprotic solvents (e.g., DMF) and bases like KOH at 80–100°C .

- Key Conditions : Temperature control minimizes decomposition, while solvent polarity affects reaction rates. Yields range from 60–75% depending on precursor purity (>98% recommended) .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| Fluorination | SF₄, 130°C | 2,3,5-Trifluoropyridine | 65 |

| Amination | KOH, DMF, 90°C | Target Compound | 70 |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments; ¹H NMR resolves isopropylamine protons.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) .

- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .

Q. How does the presence of fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack at the 6-position. Key observations:

- Enhanced Reactivity : Reduced electron density at the 6-position accelerates substitution with amines or alkoxides.

- Steric Effects : Bulky isopropylamine requires prolonged reaction times (12–24 hrs) to overcome steric hindrance .

Advanced Research Questions

Q. What strategies can be employed to mitigate side reactions during the fluorination steps of this compound synthesis?

- Methodological Answer :

- Temperature Modulation : Gradual heating (ramp rates ≤5°C/min) prevents over-fluorination.

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups on amines to block unintended substitution.

- Catalytic Additives : Lewis acids like BF₃·Et₂O improve regioselectivity .

Q. How can computational chemistry models be utilized to predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 6-position shows higher f⁺ values, aligning with observed substitution patterns.

- Machine Learning (ML) : Train models on PubChem datasets (e.g., 52 mouse receptors) to correlate substituent effects with bioactivity .

- Validation : Cross-check predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodological approaches resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Harmonize datasets using standardized metrics (e.g., IC₅₀ normalization) to account for assay variability. Haddad et al. (2008b) demonstrated this for receptor-response models .

- Orthogonal Assays : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) results to validate mechanisms.

- Structural Elucidation : Use X-ray co-crystallography to confirm binding modes and rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.